This compound falls under the category of heterocyclic compounds due to its fused ring structure that includes nitrogen atoms. It has been studied for its potential pharmacological properties, especially in the realm of antibacterial and antifungal activities.
The synthesis of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be represented using various structural formulas:
WQJZXSSAMGZVTM-UHFFFAOYSA-N
.
CCOC1=C(C(=C(C=C1F)F)C(=O)C(=CN2C(C2)C(=O)O)C(C)=O)
.
The structure consists of a quinoline ring fused with a cyclopropyl group and functionalized with ethoxy and carboxylic acid groups. The presence of fluorine atoms significantly influences the electronic properties and reactivity of the molecule.
The chemical reactivity of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is characterized by:
These reactions expand the potential applications and derivatives that can be synthesized from this compound.
The mechanism of action for 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves its interaction with biological targets:
The physical and chemical properties of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 320.27 g/mol |
Melting Point | Approximately 230 °C |
Solubility | Soluble in organic solvents |
Appearance | White to light yellow powder |
These properties suggest that the compound is stable under standard laboratory conditions but should be handled with care due to its potential reactivity.
The applications of 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are diverse:
The 4-oxo-quinoline-3-carboxylic acid scaffold represents a cornerstone of antibacterial chemotherapy, with its origins tracing to nalidixic acid synthesized in the 1960s [1]. This core structure enabled the development of successive fluoroquinolone generations through strategic substitutions that enhanced antibacterial potency and spectrum. Early modifications at N-1, C-6, C-7, and C-8 positions yielded compounds with improved gram-negative coverage, while subsequent additions of fluorine and cyclic amines expanded activity against gram-positive and atypical pathogens. The title compound, 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS# 143158-55-8), exemplifies modern innovations leveraging this scaffold [2]. Its molecular formula (C₁₅H₁₃F₂NO₄) and weight (309.26 g/mol) reflect deliberate substitutions to overcome limitations of earlier analogs. Notably, positional isomerism exists in literature, where some sources designate the ethoxy group at C-7 (CAS# 143158-55-8) and others at C-8 (e.g., moxifloxacin precursors with methoxy at C-8, CAS# 112811-72-0) [4] [6].
Table 1: Evolution of Key 4-Oxo-Quinoline-3-Carboxylic Acid Derivatives
Generation | Prototype Compound | Key Substituents | Antibacterial Spectrum |
---|---|---|---|
1st | Nalidixic Acid | N-1: Ethyl; C-8: H | Narrow gram-negative |
2nd | Ciprofloxacin | N-1: Cyclopropyl; C-6: F; C-7: Piperazine | Expanded gram-negative |
3rd | Levofloxacin | C-8: Methoxy; C-7: Methylpiperazinyl | Enhanced gram-positive coverage |
Advanced | Title Compound / Moxifloxacin Precursor | N-1: Cyclopropyl; C-6,C-7/C-6,C-8: DiF; C-7/C-8: Ethoxy/Methoxy | Broad-spectrum with anti-resistant activity |
The cyclopropyl group at N-1 confers critical pharmacokinetic and target affinity advantages. Crystallographic studies reveal its role in optimizing DNA gyrase binding through van der Waals interactions within the enzyme’s hydrophobic pocket [1]. Compared to larger N-1 substituents (e.g., ethyl), cyclopropyl enhances cellular penetration while maintaining conformational stability, as evidenced by low root-mean-square deviations (<0.05 Å) in single-crystal structures [1]. Concurrently, the ethoxy substituent at C-7/C-8 (position varies by isomer) disrupts common resistance mechanisms. In 7-ethoxy-6,8-difluoro variants (e.g., title compound), this group sterically hinders efflux pump binding while improving solubility (LogP = 3.1) [2] [6]. Molecular modeling confirms that ethoxy’s electron-donating properties elevate the HOMO energy of the quinolone ring, facilitating π-stacking with bacterial topoisomerase IV residues. This dual functionality—efflux evasion and enhanced target engagement—explains the compound’s potency against resistant strains [1] [7].
Fluoroquinolone resistance has escalated alarmingly due to gyrA mutations (reducing target affinity), qnr plasmid-mediated protection, and upregulated efflux systems [1]. These mechanisms collectively diminish the efficacy of older quinolones, necessitating derivatives like the title compound. Its 6,7-difluoro pattern maintains potency against gyrA-mutated enzymes by introducing supplementary hydrogen bonds with Ser-84 and Asp-88 residues [1] [9]. Moreover, the C-7/C-8 alkoxy group (ethoxy/methoxy) circumvents AcrAB-TolC efflux in Enterobacteriaceae, a major resistance pathway for unsubstituted analogs [6]. Recent studies confirm that 6,7-difluoro-8-alkoxy quinolones exhibit 4- to 16-fold lower MICs against Escherichia coli with known ciprofloxacin resistance, validating their role as "resistance-breaking" designs [1] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5